molecular formula C16H15N3O2 B5541522 N-(2,4-dimethoxyphenyl)quinazolin-4-amine

N-(2,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B5541522
M. Wt: 281.31 g/mol
InChI Key: QEFMUTBDHWAMEP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)quinazolin-4-amine: is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications

Scientific Research Applications

Chemistry: N-(2,4-dimethoxyphenyl)quinazolin-4-amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of specific kinases and signaling pathways that are crucial for cancer cell proliferation .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

While the specific mechanism of action for “N-(2,4-dimethoxyphenyl)-4-quinazolinamine” is not available, similar compounds have been shown to interact with the switch region of bacterial RNA polymerase (RNAP), inhibiting its activity .

Safety and Hazards

The safety and hazards associated with “N-(2,4-dimethoxyphenyl)-4-quinazolinamine” are not explicitly available .

Future Directions

Compounds with similar structures to “N-(2,4-dimethoxyphenyl)-4-quinazolinamine” have been studied for their potential therapeutic applications. For instance, they have been evaluated as potential inhibitors of bacterial RNA polymerase (RNAP), which could be a promising finding in the search for new drugs for treating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dimethoxyaniline with quinazoline derivatives. One common method includes the condensation of 2,4-dimethoxyaniline with 2-aminobenzonitrile under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-dimethoxyphenyl)quinazolin-4-amine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated quinazoline derivatives.

Comparison with Similar Compounds

  • N-(2,2-Dimethoxyethyl)quinazolin-4-amine
  • N-(3,4-Dimethoxyphenyl)quinazolin-4-amine
  • N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine

Comparison: N-(2,4-dimethoxyphenyl)quinazolin-4-amine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity. Compared to N-(2,2-dimethoxyethyl)quinazolin-4-amine, the 2,4-dimethoxy substitution pattern may enhance its ability to interact with certain enzymes and receptors . Additionally, the presence of the quinazoline core structure in all these compounds provides a common framework for their biological activities, but the specific substitutions can lead to variations in their efficacy and selectivity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-11-7-8-14(15(9-11)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMUTBDHWAMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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